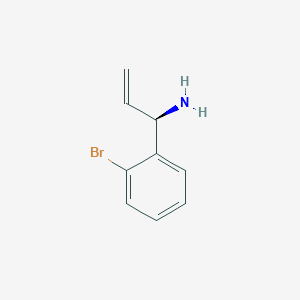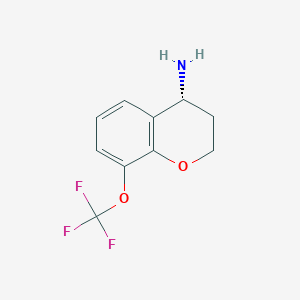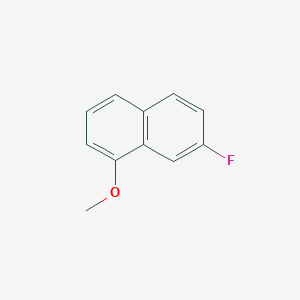
7-Fluoro-1-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a methoxy group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methoxynaphthalene typically involves the following steps:
Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution or nitrite ester to form a diazonium salt solution.
Fluorination: The diazonium salt solution is then reacted with a fluorine-containing compound such as fluoboric acid, fluorophosphoric acid, fluoborate, or fluorophosphate to precipitate the diazonium salt.
Cracking: The diazonium salt is mixed with a solvent and a fluoride salt, and the mixture is heated to obtain the crude product of 1-fluoronaphthalene
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in the aromatic ring can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Substitution Reactions: The methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium hydroxide in methanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Naphthalenes: Products with various substituents replacing the fluorine or methoxy groups.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
7-Fluoro-1-methoxynaphthalene has several applications in scientific research:
Fluorescent Probes: Due to its unique photophysical properties, it is used in the design of fluorescent probes for detecting and imaging purposes.
Material Science: Utilized in the development of organic electronic devices due to its strong fluorescence and photostability.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the methoxy group.
1-Methoxynaphthalene: Similar in structure but lacks the fluorine atom.
7-Fluoro-2-methoxynaphthalene: Similar but with the methoxy group at the 2nd position instead of the 1st.
Uniqueness
7-Fluoro-1-methoxynaphthalene is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9FO |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
7-fluoro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |
Clé InChI |
IVDWGCWQMBTUNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)
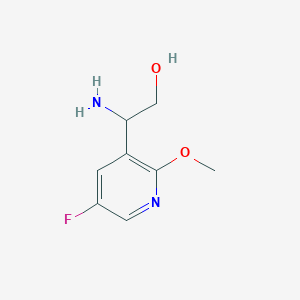
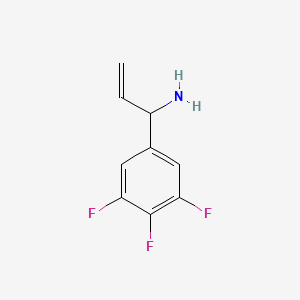
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
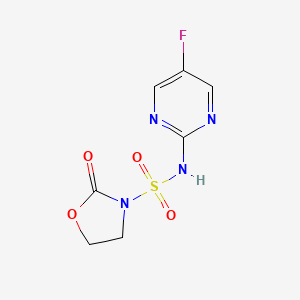
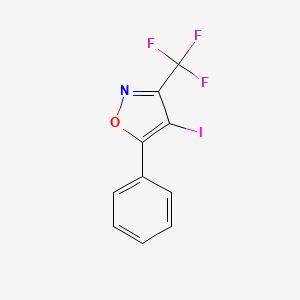

![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

